molecular formula C18H16N2O B5502619 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

Katalognummer B5502619
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: FQLWPRIXQKTKDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one involves immobilized palladium-catalyzed intramolecular carbon–carbon bond formation, as seen in the efficient synthesis of isoquinolino[1,2-b]quinazolin-8-ones. The process includes a key step where cyclization occurs between N-allyl-2-aminobenzamides and 2-bromobenzaldehyde, followed by intramolecular carbon–carbon bond formation using a novel catalyst (Bahadorikhalili et al., 2018).

Molecular Structure Analysis

The structure of derivatives undergoes significant changes during oxidation and alkylation reactions. Oxidation leads to compounds with varied functional groups, while alkylation reactions result in modifications at specific positions on the molecule, indicating the versatility of its molecular framework in undergoing structural transformations (Potikha, Kovtunenko, & Tarasevich, 2007).

Chemical Reactions and Properties

Chemical reactions involving 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one demonstrate its reactivity towards various reagents. The compound engages in condensation with aldehydes, acylation with acid anhydrides or chlorides, and interactions with isocyanates, showcasing a range of chemical behaviors and the potential for synthesizing diverse derivatives (Potikha & Kovtunenko, 2007).

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

Derived from alkaloids dehydroevodiamine and rutaecarpine, compounds similar to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one show promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of antiamnesic therapy, with potential applications in treating conditions like Alzheimer's disease. Compound 12, closely related to the queried compound, is a moderate inhibitor of AChE, exhibiting selectivity towards this enzyme (Decker, 2005).

Antitumor Activity

Compounds structurally similar to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one have been studied for their antitumor properties. For instance, purinoquinazoline derivatives demonstrated the ability to inhibit the growth of human tumor cell lines and induce DNA cleavage, suggesting their potential as antitumor agents. These findings are crucial in the quest for new cancer therapies (Settimo et al., 1998).

Antimalarial Lead

6,7-dimethoxyquinazoline-2,4-diamines, related to the compound , have been synthesized and evaluated for their antimalarial activity. A specific derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was identified as a highly potent antimalarial drug lead. This discovery is part of ongoing efforts to develop effective antimalarial medications (Mizukawa et al., 2021).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Fused tricyclic quinazoline analogues, similar in structure to the compound , have been synthesized and evaluated as inhibitors of the EGFR tyrosine kinase activity. These compounds have shown promise in inhibiting EGFR, which is crucial for the development of novel cancer therapies (Rewcastle et al., 1996).

Antiviral Properties

Novel quinazolin-4(3H)-ones, including structures related to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one, have been designed and synthesized for antiviral applications. These compounds were tested against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. Some derivatives showed significant inhibitory effects on these viruses, highlighting their potential in antiviral drug development (Selvam et al., 2007).

Anticonvulsant Activity

Research has been conducted on quinazolin-4(3H)-one derivatives for their potential anticonvulsant activities. These studies aim to explore the structural features necessary for anticonvulsant properties and enhance bioavailability. Various new quinazolinone derivatives have demonstrated promising anticonvulsant activities, paving the way for new treatments for convulsive disorders (Noureldin et al., 2017).

Eigenschaften

IUPAC Name

6,6-dimethyl-5H-isoquinolino[1,2-b]quinazolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-18(2)11-12-7-3-4-8-13(12)16-19-15-10-6-5-9-14(15)17(21)20(16)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLWPRIXQKTKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one
Reactant of Route 2
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one
Reactant of Route 3
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one
Reactant of Route 4
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one
Reactant of Route 5
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one
Reactant of Route 6
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.